2-iso-Butoxy-5-fluorobenzoic acid
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Overview
Description
2-iso-Butoxy-5-fluorobenzoic acid is a fluorinated benzoic acid derivative. Fluorinated benzoic acids have garnered significant attention due to their unique physicochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-5-fluorobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of fluoride salts such as potassium fluoride in solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for fluorinated benzoic acids, including this compound, often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxy-5-fluorobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as fluoride salts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-iso-Butoxy-5-fluorobenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving fluorinated compounds.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized as a tracer in petrochemical exploration and geochemical investigations
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-5-fluorobenzoic acid involves its interaction with molecular targets through nucleophilic substitution reactions. The fluorine atom plays a crucial role in these interactions, often forming strong bonds with target molecules. This interaction can lead to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butoxy-5-fluorobenzoic acid: Similar in structure but with a different alkoxy group.
2-Amino-5-fluorobenzoic acid: Contains an amino group instead of an alkoxy group.
2-Fluorobenzoic acid: Lacks the alkoxy group, making it less hydrophobic.
Uniqueness
2-iso-Butoxy-5-fluorobenzoic acid is unique due to its specific alkoxy group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
5-fluoro-2-(2-methylpropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXNYPWEMIFBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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